Cas no 885693-99-2 (3-Bromo-7-(trifluoromethyl)-1H-indazole)
3-Bromo-7-(trifluoromethyl)-1H-indazole Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-7-(trifluoromethyl)-1H-indazole
- 3-bromo-7-(trifluoromethyl)-2H-indazole
- CS-0322100
- AKOS022187468
- 885693-99-2
- AS-9362
- SCHEMBL4493290
- MFCD11848410
- DB-165667
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- MDL: MFCD11848410
- Inchi: 1S/C8H4BrF3N2/c9-7-4-2-1-3-5(8(10,11)12)6(4)13-14-7/h1-3H,(H,13,14)
- InChI Key: JRZSKVKGURAWFH-UHFFFAOYSA-N
- SMILES: BrC1=C2C=CC=C(C(F)(F)F)C2=NN1
Computed Properties
- Exact Mass: 263.951
- Monoisotopic Mass: 263.951
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.7A^2
- XLogP3: 3.5
3-Bromo-7-(trifluoromethyl)-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269001494-1g |
3-Bromo-7-(trifluoromethyl)-1H-indazole |
885693-99-2 | 95% | 1g |
$524.70 | 2023-08-31 | |
| Chemenu | CM150057-1g |
3-Bromo-7-(trifluoromethyl)-1H-indazole |
885693-99-2 | 95% | 1g |
$557 | 2021-08-05 | |
| abcr | AB419123-1 g |
3-Bromo-7-(trifluoromethyl)-1H-indazole; . |
885693-99-2 | 1 g |
€351.50 | 2023-07-19 | ||
| Apollo Scientific | PC300707-1g |
3-Bromo-7-(trifluoromethyl)-1H-indazole |
885693-99-2 | 1g |
£298.00 | 2025-02-21 | ||
| Chemenu | CM150057-1g |
3-Bromo-7-(trifluoromethyl)-1H-indazole |
885693-99-2 | 95% | 1g |
$*** | 2023-03-31 | |
| abcr | AB419123-1g |
3-Bromo-7-(trifluoromethyl)-1H-indazole; . |
885693-99-2 | 1g |
€285.70 | 2025-04-15 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392770-1g |
3-Bromo-7-(trifluoromethyl)-1H-indazole |
885693-99-2 | 95+% | 1g |
¥2314.00 | 2024-04-27 | |
| Ambeed | A228871-1g |
3-Bromo-7-(trifluoromethyl)-1H-indazole |
885693-99-2 | 95+% | 1g |
$598.0 | 2025-04-15 | |
| abcr | AB419123-500mg |
3-Bromo-7-(trifluoromethyl)-1H-indazole; . |
885693-99-2 | 500mg |
€219.20 | 2025-04-15 | ||
| abcr | AB419123-250mg |
3-Bromo-7-(trifluoromethyl)-1H-indazole; . |
885693-99-2 | 250mg |
€168.40 | 2025-04-15 |
3-Bromo-7-(trifluoromethyl)-1H-indazole Suppliers
3-Bromo-7-(trifluoromethyl)-1H-indazole Related Literature
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 3-Bromo-7-(trifluoromethyl)-1H-indazole
Introduction to 3-Bromo-7-(trifluoromethyl)-1H-indazole (CAS No. 885693-99-2)
3-Bromo-7-(trifluoromethyl)-1H-indazole, identified by the Chemical Abstracts Service Number (CAS No.) 885693-99-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the indazole class, characterized by a fused benzene and pyrrole ring system, which is a common motif in biologically active molecules. The presence of both bromine and trifluoromethyl substituents on the indazole core imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.
The bromo substituent at the 3-position and the trifluoromethyl group at the 7-position of the indazole ring are strategically important. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings, which are widely employed in drug discovery to introduce diverse molecular architectures. On the other hand, the trifluoromethyl group is a well-known pharmacophore that enhances metabolic stability, bioavailability, and binding affinity to biological targets. These features make 3-Bromo-7-(trifluoromethyl)-1H-indazole a promising intermediate in the synthesis of small-molecule inhibitors targeting various diseases.
In recent years, there has been a surge in research focused on indazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that indazole-based compounds exhibit potential in modulating pathways associated with inflammation, cancer, and infectious diseases. For instance, modifications of the indazole core have led to the identification of molecules with anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. Additionally, indazole derivatives have shown promise as kinase inhibitors, particularly in targeting tyrosine kinases that are overexpressed in certain cancers.
The incorporation of halogen atoms into heterocyclic scaffolds has been extensively explored to improve drug-like properties. The bromo and trifluoromethyl groups in 3-Bromo-7-(trifluoromethyl)-1H-indazole not only enhance lipophilicity but also influence electronic distributions within the molecule. These effects can be harnessed to optimize binding interactions with protein targets. For example, computational studies have shown that the electron-withdrawing nature of the trifluoromethyl group can increase the electrophilicity of certain positions on the indazole ring, facilitating interactions with nucleophilic residues in enzymes or receptors.
One of the most compelling aspects of 3-Bromo-7-(trifluoromethyl)-1H-indazole is its utility as a building block for structure-activity relationship (SAR) studies. By systematically varying substituents on the indazole core, researchers can dissect contributions from different functional groups to overall biological activity. This approach has been instrumental in developing lead compounds for clinical trials. For instance, derivatives of this compound have been investigated for their potential as antiviral agents, where modifications at the 3- and 7-positions can fine-tune interactions with viral proteases or polymerases.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their favorable pharmacokinetic profiles. The presence of multiple fluorine atoms in molecules like 3-Bromo-7-(trifluoromethyl)-1H-indazole contributes to increased metabolic stability by resisting oxidative degradation. Furthermore, fluorine atoms can influence solubility and permeability across biological membranes, making them crucial for designing drugs that achieve optimal therapeutic efficacy while minimizing side effects.
Recent advances in synthetic methodologies have also facilitated access to complex indazole derivatives. Transition-metal-catalyzed reactions, particularly those involving palladium or copper catalysts, have enabled efficient construction of intricate molecular frameworks from simpler precursors like 3-Bromo-7-(trifluoromethyl)-1H-indazole. These techniques allow chemists to explore diverse chemical space rapidly, accelerating the discovery process for new drug candidates.
The potential applications of 3-Bromo-7-(trifluoromethyl)-1H-indazole extend beyond oncology and antiviral therapies. Researchers are exploring its utility in treating neurological disorders by targeting neurotransmitter receptors or ion channels modulated by indazole derivatives. Additionally, its structural features make it a candidate for developing antimicrobial agents against resistant bacterial strains by interfering with essential bacterial processes.
In conclusion,3-Bromo-7-(trifluoromethyl)-1H-indazole (CAS No. 885693-99-2) represents a versatile scaffold with significant therapeutic potential. Its unique combination of substituents—particularly the bromo and trifluoromethyl groups—makes it an attractive intermediate for medicinal chemists seeking to develop novel small-molecule drugs. As research continues to uncover new biological functions of indazole derivatives,3-Bromo-7-(trifluoromethyl)-1H-indazole is poised to play a crucial role in addressing unmet medical needs across multiple disease areas.
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